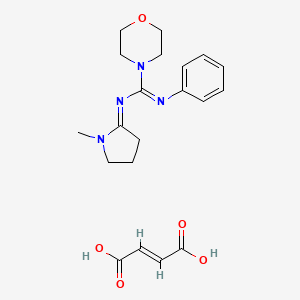

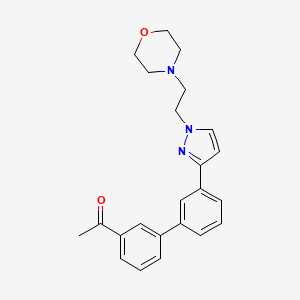

1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LRH-1 Inhibitor-3 is the first small molecule antagonist of LRH-1 activity.

Scientific Research Applications

Induction of Naïve-like Pluripotency in Human Cells

LRH-1 Inhibitor-3, when used in combination with other chemical agonists, can induce a naïve-like pluripotent state in human cells during reprogramming . This process is instrumental in the generation of new cell lines from blastocysts and the conversion of pre-established human pluripotent stem cells (hPSCs) .

Contribution to Human-Mouse Interspecies Chimeras

The compound has been shown to contribute to the creation of human-mouse interspecies chimeras . This is particularly useful in the field of developmental biology and genetic research .

Role in Intestinal Cell Proliferation and Renewal

LRH-1 Inhibitor-3 promotes intestinal cell proliferation and renewal . It is highly expressed in the stem cells localized in the crypts and plays a key role in maintaining the balance between proliferation, differentiation, migration, and cell death in the intestinal epithelium .

Involvement in Intestinal Inflammatory Pathways

The compound is extensively correlated with diverse intestinal inflammatory pathways . This suggests its potential role in the treatment of inflammatory bowel diseases .

Role in Tumorigenesis

Alterations of LRH-1 pathways, which the compound is involved in, are associated with tumor formation . This highlights its potential role in cancer research, particularly in the study of colorectal cancer (CRC), the world’s fourth most deadly cancer .

Inhibition of Pro-Inflammatory Cytokine Production

LRH-1 Inhibitor-3 has been shown to limit the production of pro-inflammatory cytokines in macrophages . This suggests its potential use in the treatment of conditions characterized by excessive inflammation .

properties

IUPAC Name |

1-[3-[3-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]phenyl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-18(27)19-4-2-5-20(16-19)21-6-3-7-22(17-21)23-8-9-26(24-23)11-10-25-12-14-28-15-13-25/h2-9,16-17H,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRQICGVSRRRDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)